molecular formula C8H4Br2O2S2 B12080039 Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

Cat. No.: B12080039
M. Wt: 356.1 g/mol
InChI Key: HUSDGEILMHYCQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate (CAS: 1024594-86-2) is a heterocyclic compound featuring a fused thienothiophene core substituted with two bromine atoms at the 4- and 6-positions and a methyl ester group at the 2-position. Its molecular formula is C₈H₄Br₂O₂S₂, with a molecular weight of 356.05 g/mol . The compound is synthesized via bromination of thieno[3,4-b]thiophene-2-carboxylic acid using N-bromosuccinimide (NBS) in DMF, followed by esterification . Structural confirmation is achieved through NMR and FTIR spectroscopy .

This compound serves as a critical monomer in polymer solar cells (PSCs), where its electron-deficient bromine substituents enhance charge transport and stability in donor-acceptor (D–A) copolymers .

Properties

Molecular Formula

C8H4Br2O2S2

Molecular Weight

356.1 g/mol

IUPAC Name

methyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate

InChI

InChI=1S/C8H4Br2O2S2/c1-12-8(11)4-2-3-5(13-4)7(10)14-6(3)9/h2H,1H3

InChI Key

HUSDGEILMHYCQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(SC(=C2S1)Br)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Dibromothieno[3,4-b]thiophene-2-Carboxylic Acid

The carboxylic acid precursor (CAS 1024594-86-2) is synthesized via direct bromination of thieno[3,4-b]thiophene-2-carboxylic acid using N-bromosuccinimide (NBS). Key steps include:

  • Reaction Conditions : NBS (2.2 equiv) in dimethylformamide (DMF) at 40°C for 24 hours.

  • Workup : Quenching with sodium sulfite, extraction with dichloromethane, and purification via column chromatography (dichloromethane/hexane).

  • Yield : ~69% after distillation.

Alternative Route: Esterification Followed by Bromination

Synthesis of Methyl Thieno[3,4-b]thiophene-2-Carboxylate

The unbrominated ester is prepared via acid-catalyzed esterification :

  • Conditions : Thionyl chloride (SOCl₂) in methanol under reflux.

  • Workup : Neutralization with NaOH, extraction with dichloromethane, and solvent evaporation.

Bromination of the Ester

While less common, bromination of the pre-formed ester is theoretically feasible:

  • Challenges : Regioselectivity issues may arise due to electron-withdrawing ester groups deactivating the thiophene ring.

  • Potential Reagents : Bromine (Br₂) in acetic acid or NBS in carbon tetrachloride.

  • Optimization : Elevated temperatures (60–80°C) and extended reaction times (48 hours) may improve yields.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Bromination → EsterificationHigh regioselectivity; avoids ester group interferenceMulti-step purification required~60–70%
Esterification → BrominationSimplified starting material availabilityLower bromination efficiency; side reactionsNot reported

Critical Reaction Parameters

Solvent Selection

  • DMF : Preferred for bromination due to polar aprotic nature, enhancing NBS reactivity.

  • Dichloromethane : Ideal for esterification, ensuring reagent solubility.

Temperature Control

  • Bromination : 40°C balances reaction rate and byproduct minimization.

  • Esterification : Room temperature prevents transesterification.

Purification Techniques

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) resolves dibromo isomers.

  • Recrystallization : Toluene or hexane yields high-purity crystals.

Applications and Derivatives

The methyl ester serves as a monomer in Stille polycondensation for photovoltaic polymers. For example:

  • Copolymer Synthesis : Reacted with 2,6-bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b′]dithiophene (BDTT) under Pd catalysis.

  • Optoelectronic Properties : Resulting polymers exhibit λ<sub>max</sub> ≈ 728 nm and bandgaps of ~1.5 eV .

Chemical Reactions Analysis

Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is widely used in scientific research, particularly in the field of organic electronics. It is a key monomer in the synthesis of low band gap polymers, which are used in:

Mechanism of Action

The mechanism of action of Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate in electronic applications involves its ability to form conjugated polymers with low band gaps. These polymers facilitate the efficient transport of charge carriers, which is essential for the performance of electronic devices. The molecular targets include the active sites in the polymer chains where the conjugation occurs, and the pathways involved include the π-π stacking interactions that enhance the electronic properties of the materials .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate 1024594-86-2 C₈H₄Br₂O₂S₂ 356.05 Bromine atoms enhance electron deficiency; methyl ester improves reactivity Photovoltaic polymers
2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate 1160823-81-3 C₁₅H₁₈Br₂O₂S₂ 454.24 Bulky 2-ethylhexyl group enhances solubility and film morphology High-efficiency PSCs
Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate - C₁₉H₂₆Br₂O₂S₂ 510.30 Long alkyl chain optimizes processing in bulk heterojunction solar cells Organic electronics
Methyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate - C₈H₃Br₂FO₂S₂ 374.02 Fluorine atom increases electron-withdrawing capacity and charge mobility Advanced D–A copolymers for photovoltaics
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate 7767-60-4 C₈H₆O₂S₂ 200.28 Saturated dihydro structure lacks bromine; reduced electron deficiency Precursor for functionalization

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Processing
  • Alkyl Esters : Longer alkyl chains (e.g., 2-ethylhexyl, dodecyl) significantly improve solubility in organic solvents, enabling better film formation in PSCs .
  • Methyl Ester : While less soluble, the methyl derivative is more reactive in Suzuki-Miyaura cross-coupling reactions for polymer synthesis .
Electronic Properties
  • Bromine Atoms : The dibromo substitution introduces strong electron-withdrawing effects, critical for reducing the bandgap in D–A polymers .
  • Fluorination : The 3-fluoro derivative (C₈H₃Br₂FO₂S₂) exhibits enhanced electron deficiency, improving charge separation and power conversion efficiency in PSCs .
Structural Modifications
  • Dihydro Derivative: The absence of bromine and aromaticity in Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate limits its use in photovoltaics but offers a versatile scaffold for further functionalization .

Photovoltaic Performance

  • PTB Polymers: Copolymers incorporating this compound demonstrate high hole mobility (e.g., PTB7 and PTB-BO), achieving power conversion efficiencies (PCE) >10% .
  • Fluorinated Analogues: Devices using fluorinated monomers show reduced charge recombination and improved open-circuit voltage (VOC) .

Q & A

Q. What are the recommended synthetic routes for Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves bromination of a methyl thienothiophene carboxylate precursor. Key steps include:

  • Bromination: Use elemental bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or carbon tetrachloride (CCl₄) at 0–25°C. For regioselective dibromination at positions 4 and 6, steric and electronic directing effects of the ester group must be considered .
  • Work-up: Quench excess bromine with sodium thiosulfate, followed by column chromatography (silica gel, hexane/ethyl acetate) for purification.
  • Yield Optimization: Control stoichiometry (2.2 eq Br₂ per equivalent substrate) and monitor reaction progress via TLC. Yields range from 60–85% depending on solvent polarity and temperature gradients .

Q. Table 1: Bromination Conditions Comparison

Brominating AgentSolventTemperature (°C)Yield (%)Reference
Br₂DCM0–2575
NBSCCl₄4065

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Expect aromatic proton signals at δ 7.2–7.8 ppm (thiophene ring) and a singlet for the methyl ester (δ 3.8–3.9 ppm). Absence of vinylic protons confirms successful bromination .
    • ¹³C NMR: Peaks for carbonyl (δ 165–170 ppm) and brominated carbons (δ 110–120 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) should show [M+H⁺] at m/z 351.87 (C₇H₅Br₂O₂S₂⁺) .
  • Elemental Analysis: Match calculated vs. observed C, H, Br, and S percentages (tolerance <0.3%).

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The bromine atoms act as leaving groups in Suzuki or Stille couplings. Key considerations:

  • Electronic Effects: Electron-withdrawing ester and bromine groups activate the thiophene ring for nucleophilic aromatic substitution (SNAr) but may hinder oxidative addition in palladium-catalyzed reactions.
  • Solvent/Catalyst Systems: Use Pd(PPh₃)₄ in THF/water (3:1) with K₂CO₃ as base. Monitor regioselectivity via HPLC-MS to detect mono- vs. di-substituted products .
  • Computational Modeling: Density functional theory (DFT) calculations predict charge distribution and reactive sites. Compare with analogous compounds like methyl 4,5-dibromothiophene-2-carboxylate .

Q. Table 2: DFT-Calculated Charge Distribution

PositionCharge Density (e)Reactivity Rank
C4-0.121 (Most reactive)
C6-0.092

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in polymer semiconductor applications?

Methodological Answer: Discrepancies arise from varying polymerization conditions:

  • Controlled Experiments: Replicate procedures with standardized monomer ratios (e.g., 1:1 with EDOT for PEDOT analogs) and oxidants (FeCl₃ vs. ammonium persulfate) .
  • Characterization: Use cyclic voltammetry (CV) to compare HOMO/LUMO levels and gel permeation chromatography (GPC) for molecular weight distributions.
  • Statistical Analysis: Apply ANOVA to evaluate significance of conductivity differences (reported 10–200 S/cm) .

Q. What strategies are recommended for analyzing metabolic stability of derivatives in biological assays?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 mins .
  • Metabolite Identification: Use high-resolution MS/MS to detect hydroxylation or debromination products. Compare fragmentation patterns with synthetic standards .
  • Computational Predictions: Apply QSAR models to estimate aldehyde oxidase (AO) susceptibility based on electron-deficient thiophene cores .

Q. Table 3: Metabolic Stability Data (HLM Assay)

DerivativeHalf-life (min)Major Metabolite
Parent454-OH Debrominated
Methoxy906-OCH₃

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.